molecular formula C20H16N2O3S B2908172 4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-54-2

4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2908172
CAS No.: 868377-54-2
M. Wt: 364.42
InChI Key: YHWTYJHLHWVUCX-MRCUWXFGSA-N
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Description

4-Acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound characterized by a 2,3-dihydro-1,3-benzothiazol-2-ylidene core. Key structural features include:

  • 4-Acetyl substitution on the benzamide moiety, which may enhance electron-withdrawing effects and influence intermolecular interactions.
  • 4-Methoxy group on the benzothiazole ring, contributing to electronic modulation and steric effects.

The compound’s Z-configuration at the imine bond (C=N) is critical for maintaining planar geometry, as observed in analogous structures . Its synthesis typically involves condensation reactions between substituted benzothiazol-2-ylidene amines and acyl chlorides, followed by purification via recrystallization .

Properties

IUPAC Name

4-acetyl-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-4-12-22-18-16(25-3)6-5-7-17(18)26-20(22)21-19(24)15-10-8-14(9-11-15)13(2)23/h1,5-11H,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWTYJHLHWVUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the reaction of 4-methoxy-3-prop-2-ynylbenzaldehyde with 2-aminothiophenol to form the benzothiazole ring. This intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-hydroxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide.

    Reduction: Formation of 4-(1-hydroxyethyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and methoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., nitro, acetyl) on the benzamide enhance electrophilicity, favoring interactions with biological targets like kinases or proteases .
  • Alkyne substituents (e.g., prop-2-yn-1-yl) improve metabolic stability and enable modular derivatization via Huisgen cycloaddition .
  • Methoxy groups at position 4 of the benzothiazole stabilize the planar conformation via resonance, as confirmed by X-ray crystallography (mean S1–C bond length: ~1.74 Å) .

Physicochemical Properties

  • Solubility : Methoxy and sulfonamide groups enhance aqueous solubility (e.g., 4-dimethylsulfamoyl derivative: logP ~2.1) compared to nitro or acetyl analogues (logP ~3.5) .
  • Thermal Stability : Alkyne-substituted benzothiazoles decompose at higher temperatures (>250°C) due to robust conjugation and reduced ring strain .

Biological Activity

4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound is noted for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C15H15N2O2S\text{C}_{15}\text{H}_{15}\text{N}_{2}\text{O}_{2}\text{S}

This structure integrates a benzothiazole ring with an acetyl group and a methoxy group, influencing its biological interactions and reactivity.

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activity. A study highlighted that compounds similar to this compound exhibit significant inhibition against Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values as low as 8 µg/mL . These findings suggest that this compound could be developed as a potential antimicrobial agent.

Anticancer Activity

Research has shown that benzothiazole derivatives can inhibit tubulin polymerization, thus arresting cancer cells in the G(2)/M phase of the cell cycle. This mechanism is critical for anticancer activity, as it disrupts the normal mitotic process. Compounds in this class have demonstrated cytotoxic potency in the subnanomolar range against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been explored, indicating that these compounds can modulate inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of 4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-y)-2,3-dihydro-1,3-benzothiazol -2 -ylidene]benzamide involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function.
  • Receptor Interaction : It may interact with cellular receptors to modulate signaling pathways affecting cellular processes like proliferation and apoptosis.

Study on Antimicrobial Activity

In a comparative study involving several benzothiazole derivatives, 4-acetyl-N-[ (2Z)-4-methoxy -3-(prop - 2 - yn - 1 - yl)- 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidene]benzamide showed enhanced antibacterial properties compared to traditional antibiotics like triclocarban (TCC). The compound exhibited lower MIC values against both S. aureus and E. faecalis , indicating its potential as a more effective antimicrobial agent .

Study on Anticancer Activity

A series of in vitro assays demonstrated that benzothiazole derivatives could significantly inhibit the growth of various cancer cell lines. The mechanism was linked to their ability to disrupt microtubule dynamics, similar to established antitubulin drugs .

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